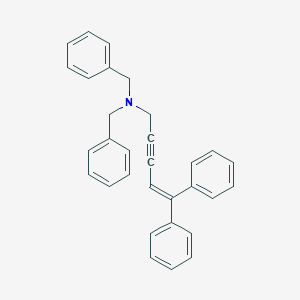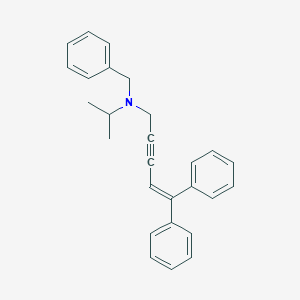![molecular formula C16H12Cl2N4O2 B286697 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B286697.png)
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, also known as DCPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPP belongs to the class of pyridazinone derivatives and is known to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, studies have suggested that it exerts its biological effects by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs). 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has also been shown to modulate the expression of various genes involved in inflammation and fibrosis.
Biochemical and Physiological Effects
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also inhibits the activity of COX-2 and LOX, which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been found to reduce the proliferation and migration of cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth. It also possesses anti-fibrotic properties by inhibiting the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined chemical structure and can be easily characterized using various spectroscopic techniques. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has also been found to exhibit low toxicity in animal studies. However, one of the limitations of using 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability.
Zukünftige Richtungen
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some of the future directions for research include investigating the pharmacokinetics and pharmacodynamics of 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, optimizing its chemical structure to improve its bioavailability and potency, and conducting clinical trials to evaluate its safety and efficacy in humans. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone also has potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of novel nanomaterials.
Synthesemethoden
The synthesis of 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone involves a multistep process that starts with the reaction of 3,5-dimethylphenol and 2-chloro-6-(chloromethyl)pyridine to form 2-(3,5-dimethylphenoxy)-6-(chloromethyl)pyridine. This intermediate is then reacted with 4-amino-2-chloropyrimidine to form 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone. The purity of the final compound is achieved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-fibrotic activities. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has also been shown to possess neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C16H12Cl2N4O2 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C16H12Cl2N4O2/c1-9-3-10(2)5-11(4-9)24-14-6-13(19-8-20-14)22-16(23)15(18)12(17)7-21-22/h3-8H,1-2H3 |
InChI-Schlüssel |
MTRIXOIUQOHIQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)



![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)


![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)
![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)